3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)-
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Overview
Description
3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- is a compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring. This particular compound is of interest due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- typically involves the use of anthranilamide as a starting material. The synthetic route includes several steps:
Condensation Reaction: Anthranilamide reacts with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy groups, to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An FDA-approved quinazoline-based medication used in cancer treatment.
Erlotinib: Another FDA-approved quinazoline derivative with anticancer properties.
Lapatinib: A quinazoline-based drug used for the treatment of breast cancer.
Uniqueness
3(4H)-Quinazolineacetic acid, 4-oxo-2-(3,4,5-trimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its trimethoxyphenyl group enhances its ability to interact with molecular targets, making it a promising candidate for further research and development .
Properties
CAS No. |
83408-90-6 |
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Molecular Formula |
C19H18N2O6 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-oxo-2-(3,4,5-trimethoxyphenyl)quinazolin-3-yl]acetic acid |
InChI |
InChI=1S/C19H18N2O6/c1-25-14-8-11(9-15(26-2)17(14)27-3)18-20-13-7-5-4-6-12(13)19(24)21(18)10-16(22)23/h4-9H,10H2,1-3H3,(H,22,23) |
InChI Key |
JQHSAGGHDCNUKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3C(=O)N2CC(=O)O |
Origin of Product |
United States |
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